molecular formula C6H3BrF3NO B15387303 6-Bromo-3-(trifluoromethyl)pyridin-2-ol

6-Bromo-3-(trifluoromethyl)pyridin-2-ol

Cat. No.: B15387303
M. Wt: 241.99 g/mol
InChI Key: IRLKCJYBZAXIDR-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)pyridin-2-ol (C₆H₃BrF₃NO, MW 256.01) is a pyridine derivative substituted with a hydroxyl group at position 2, a trifluoromethyl (CF₃) group at position 3, and a bromine atom at position 6.

Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H3BrF3NO/c7-4-2-1-3(5(12)11-4)6(8,9)10/h1-2H,(H,11,12)

InChI Key

IRLKCJYBZAXIDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties and applications are best understood through comparisons with structurally related pyridin-2-ol derivatives. Below is a detailed analysis of key analogs, supported by experimental and synthetic

2.1. Substitution Patterns and Electronic Effects
  • 5-Bromo-3-(trifluoromethyl)pyridin-2-ol (C₆H₃BrF₃NO, MW 256.01): This isomer differs only in the position of the bromine atom (position 5 vs. 6). The shift alters regioselectivity in reactions such as nucleophilic substitution or cross-coupling. For instance, bromine at position 5 may direct electrophilic attacks to adjacent positions differently . Similarity Score: 0.93 (compared to the target compound) .
  • 5-Bromo-4-(trifluoromethyl)pyridin-2-ol (C₆H₃BrF₃NO, MW 256.01): The CF₃ group at position 4 introduces steric hindrance near the hydroxyl group at position 2. This proximity may reduce hydrogen-bonding capacity compared to the target compound, where CF₃ is at position 3 .
  • 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (C₆H₃F₃N₂O₃, MW 208.09):

    • Replacing bromine with a nitro group (position 3) increases electron-withdrawing effects, enhancing reactivity toward reduction or nucleophilic aromatic substitution. The melting point (189–190°C) reflects higher crystallinity due to nitro group polarity .
2.2. Metabolic Stability and Biodegradation
  • 3-(Trifluoromethyl)pyridin-2-ol: In Burkholderia sp. MAK1, this mono-substituted analog undergoes hydroxylation (+16 Da), forming detectable metabolites. In contrast, 6-bromo-3-(trifluoromethyl)pyridin-2-ol (target compound) is rapidly catabolized without detectable intermediates, likely due to steric and electronic effects from dual substitution at positions 3 and 6 .

Research Findings and Implications

  • Reactivity : The bromine atom in the target compound serves as a versatile handle for cross-coupling reactions, while the CF₃ group stabilizes the ring against metabolic degradation .
  • Biodegradation: Dual substitution at positions 3 and 6 in the target compound accelerates microbial catabolism compared to mono-substituted analogs, suggesting reduced environmental persistence .

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